molecular formula C6H8Cl2O5 B085976 Oxydiethylene bis(chloroformate) CAS No. 106-75-2

Oxydiethylene bis(chloroformate)

Cat. No.: B085976
CAS No.: 106-75-2
M. Wt: 231.03 g/mol
InChI Key: XFSAZBKSWGOXRH-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • The exact types of reactions that Px-104 undergoes are not explicitly described. as an FXR agonist, it likely interacts with the FXR receptor and modulates downstream signaling pathways.
    • Further research is needed to elucidate the specific reagents and conditions involved in its synthesis and potential transformations.
  • Mechanism of Action

    • Px-104’s mechanism of action involves activation of the FXR receptor.
    • FXR regulates bile acid synthesis, transport, and metabolism, impacting lipid and glucose homeostasis.
    • By modulating FXR, Px-104 may influence these processes, potentially contributing to its observed effects in clinical studies.
  • Comparison with Similar Compounds

    • Unfortunately, direct comparisons with similar compounds are not readily available in the provided information.
    • researchers often compare Px-104 with other FXR agonists, such as obeticholic acid (OCA), to assess their relative efficacy and safety profiles.

    Properties

    IUPAC Name

    2-(2-carbonochloridoyloxyethoxy)ethyl carbonochloridate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H8Cl2O5/c7-5(9)12-3-1-11-2-4-13-6(8)10/h1-4H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XFSAZBKSWGOXRH-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C(COC(=O)Cl)OCCOC(=O)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H8Cl2O5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID2026739
    Record name Diethlylene glycol bis chloroformate
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    Molecular Weight

    231.03 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Physical Description

    Liquid, Liquid; [HSDB] Clear yellow viscous liquid; [MSDSonline]
    Record name Carbonochloridic acid, C,C'-(oxydi-2,1-ethanediyl) ester
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    Record name Diethylene glycol, bischloroformate
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    Boiling Point

    127 °C AT 5 MM HG
    Record name DIETHYLENE GLYCOL, BISCHLOROFORMATE
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    Flash Point

    295 °F; 146 °C (OPEN CUP)
    Record name DIETHYLENE GLYCOL, BISCHLOROFORMATE
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    Solubility

    SOL IN ACETONE, ALCOHOL, ETHER, CHLOROFORM, BENZENE
    Record name DIETHYLENE GLYCOL, BISCHLOROFORMATE
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    Vapor Pressure

    5 mm Hg @ 127 °C
    Record name DIETHYLENE GLYCOL, BISCHLOROFORMATE
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    Impurities

    Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /Chloroformic esters/
    Record name DIETHYLENE GLYCOL, BISCHLOROFORMATE
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    Color/Form

    LIQUID

    CAS No.

    106-75-2
    Record name C,C′-(Oxydi-2,1-ethanediyl) dicarbonochloridate
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    Record name Diethylene glycol, bischloroformate
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    Record name Oxydiethylene bis(chloroformate)
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    Record name Carbonochloridic acid, C,C'-(oxydi-2,1-ethanediyl) ester
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    Record name Diethlylene glycol bis chloroformate
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    Record name Oxydiethylene bis(chloroformate)
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    Record name OXYDIETHYLENE BIS(CHLOROFORMATE)
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    Record name DIETHYLENE GLYCOL, BISCHLOROFORMATE
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Customer
    Q & A

    Q1: What is the role of Oxydiethylene bis(chloroformate) in the synthesis of 3,3'-diethyl-1,1'-oxydiethylenedicarbonyl bis(thiourea)?

    A1: Oxydiethylene bis(chloroformate) acts as a crucial building block in the synthesis of 3,3'-diethyl-1,1'-oxydiethylenedicarbonyl bis(thiourea) (DEOECTU) []. It reacts with potassium thiocyanate (KSCN) under phase-transfer catalytic conditions using N,N-dimethylaniline as the catalyst. This reaction forms an oxydiethylenedicarbonyl bis(isothiocyanate) intermediate. This intermediate then undergoes a nucleophilic addition reaction with ethylamine, ultimately yielding the target compound, DEOECTU [].

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